Methyl salvionolate A

Overview

Description

“Methyl salvionolate A” is a natural product that was first isolated from the roots of Salvia yunnanensis . It is known to possess pharmacological effects similar to those of salvianolate A, including anti-HIV-1 activity .

Synthesis Analysis

The first total synthesis of (±)-Methyl salvianolate A was reported in a study . The key features of the approach are the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyls using silyl protecting groups . The employment of the readily removable silyl protecting groups allows the synthesis of (±)-methyl salvianolate A and its derivatives on a reasonably large scale .

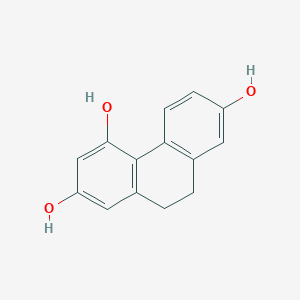

Molecular Structure Analysis

The molecular structure of Methyl salvianolate A is complex, and its synthesis involves the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyls using silyl protecting groups .

Chemical Reactions Analysis

The synthesis of Methyl salvianolate A involves a Horner–Wadsworth–Emmons reaction . This reaction is key to the formation of the carbon-carbon double bond in the molecule .

Scientific Research Applications

Antioxidant Properties

“Methyl salvionolate A” has been identified to exhibit considerable antioxidant properties . This application is crucial in the field of medicine, as antioxidants play a significant role in protecting cells from damage caused by free radicals .

Cardio-Protective Effects

Research indicates that “Methyl salvionolate A” possesses cardio-protective effects . It can potentially be used in treating heart-related conditions by safeguarding cardiac tissues against ischemic injuries .

Antiplatelet and Antithrombotic Activities

The compound has shown promising results in antiplatelet and antithrombotic activities . These properties are beneficial in preventing blood clots, which can lead to strokes and heart attacks .

Cancer Treatment

“Methyl salvionolate A” has been found to reverse paclitaxel resistance and inhibit tumor migration and invasion, particularly in cases of human breast cancer. This suggests its potential use in developing treatments for certain types of cancer .

Anti-HIV-1 Activity

One of the remarkable applications of “Methyl salvionolate A” is its anti-HIV-1 activity . The ability to combat the HIV-1 virus could make it a valuable component in antiretroviral therapies .

Synthesis Accessibility

The compound’s low natural concentration in Salvia spp. tissues has led to research into its efficient synthesis. This ensures a sustainable supply for its pharmacological applications, making it accessible for continuous scientific research .

Traditional Medicine

Derived from the Chinese herb Danshen, “Methyl salvionolate A” is used in traditional Chinese medicine to treat various diseases, including cerebro-cardiovascular, gynecologic, and digestive diseases .

Pharmacological Research

The multiple pharmacological effects of “Methyl salvionolate A” have attracted numerous pharmacological groups to investigate further. Its diverse biological activities make it a subject of interest for ongoing and future pharmacological studies .

Mechanism of Action

Target of Action

Methyl salvianolate A is a potent inhibitor of HIV-1 . It primarily targets the P24 antigen in HIV-1 infected MT-4 cells . Additionally, it inhibits HIV-1 reverse transcriptase, protease, and integrase , which are key enzymes in the HIV-1 replication cycle.

Mode of Action

Methyl salvianolate A interacts with its targets by inhibiting their activity. It inhibits the P24 antigen in HIV-1 infected MT-4 cells with an EC50 of 1.62 μg/ml . It also inhibits HIV-1 reverse transcriptase, protease, and integrase with IC50s of 50.58, 10.73, and 7.58 μg/ml, respectively .

Result of Action

The inhibition of key enzymes in the HIV-1 replication cycle by Methyl salvianolate A results in the disruption of the viral replication process. This leads to a decrease in the progression of HIV-1 infection .

properties

IUPAC Name |

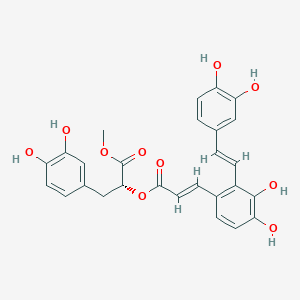

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O10/c1-36-27(35)24(14-16-4-9-20(29)23(32)13-16)37-25(33)11-6-17-5-10-21(30)26(34)18(17)7-2-15-3-8-19(28)22(31)12-15/h2-13,24,28-32,34H,14H2,1H3/b7-2+,11-6+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBVHUFYVODQRD-XKHISXTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl salvionolate A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)

![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)